molecular formula C6H9N5O2 B3060674 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide CAS No. 627470-09-1

5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide

Cat. No.: B3060674
CAS No.: 627470-09-1
M. Wt: 183.17 g/mol
InChI Key: VPTBQUUIFKNKRG-UHFFFAOYSA-N
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Description

5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydrazinecarbonyl group attached to an imidazole ring, which is further substituted with a methyl group and a carboxamide group.

Properties

IUPAC Name

4-(hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-8-5(12)3-4(6(13)11-7)10-2-9-3/h2H,7H2,1H3,(H,8,12)(H,9,10)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTBQUUIFKNKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406073
Record name 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627470-09-1
Record name 4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinecarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the suppression of cancer cell growth . Its hydrazinecarbonyl group plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a promising candidate for therapeutic applications, particularly in cancer research .

Biological Activity

5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H9N5O2C_6H_9N_5O_2 and a molecular weight of approximately 183.17 g/mol. Its structure features an imidazole ring with hydrazine and carboxamide functional groups, which are pivotal for its biological interactions. The presence of these functional groups enhances its reactivity and potential as a pharmaceutical agent.

Research indicates that 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide primarily functions through the inhibition of specific enzymes involved in cellular processes. Notably, it has been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication. By disrupting the interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75, this compound effectively prevents viral replication in vitro.

Antiviral Properties

The antiviral activity of 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide has been a focal point in studies aimed at combating HIV. The compound's ability to inhibit HIV integrase suggests potential as an antiviral agent, with ongoing research needed to fully elucidate its mechanisms and efficacy.

Anticancer Potential

In addition to its antiviral properties, this compound exhibits promising anticancer activity. Imidazole derivatives are known for their antiproliferative effects against various cancer cell lines. Studies have indicated that similar compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide may also possess these properties .

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activities of structurally similar compounds:

Compound Name Molecular Formula Biological Activity
5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamideC12H13N5O2HIV Integrase Inhibitor
5-Aminoimidazole-4-carboxamideC4H6N4OMetabolite; potential anticancer activity
4-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-5-carboxamideC6H9N5O2Similar biological targets

This table illustrates how variations in structure can influence biological activity, with 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide showing unique potential in inhibiting viral replication and possibly exhibiting anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives:

  • Antiviral Activity Study : A study demonstrated that derivatives similar to 5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide effectively inhibited the binding of HIV integrase to LEDGF/p75, underscoring their potential as antiviral agents.
  • Anticancer Activity Research : Research on imidazole-based compounds has shown significant cytotoxicity against various cancer cell lines, with mechanisms involving increased reactive oxygen species (ROS) levels leading to apoptosis .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound have revealed its role in suppressing specific pathways critical for cancer cell growth, suggesting further therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide
Reactant of Route 2
5-(Hydrazinecarbonyl)-N-methyl-1H-imidazole-4-carboxamide

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